molecular formula C7H11NO2S B14667821 Ethyl (1,3-thiazolidin-2-ylidene)acetate CAS No. 50621-04-0

Ethyl (1,3-thiazolidin-2-ylidene)acetate

Cat. No.: B14667821
CAS No.: 50621-04-0
M. Wt: 173.24 g/mol
InChI Key: LOTIFAYZTRAOOR-UHFFFAOYSA-N
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Description

Ethyl (1,3-thiazolidin-2-ylidene)acetate is a heterocyclic compound featuring a five-membered 1,3-thiazolidin-2-ylidene core fused to an ethyl acetate moiety. This structure is characterized by a sulfur atom at position 1, a nitrogen atom at position 3, and an exocyclic double bond at the 2-position. The compound is synthesized via reactions between hydrazide intermediates and ethyl chloroacetate or ethyl bromoacetate under reflux conditions, often in the presence of sodium acetate or potassium carbonate as a base (). Its significance lies in its role as a precursor for bioactive molecules, particularly in antimicrobial, antidiabetic, and anti-inflammatory applications ().

Properties

CAS No.

50621-04-0

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

ethyl 2-(1,3-thiazolidin-2-ylidene)acetate

InChI

InChI=1S/C7H11NO2S/c1-2-10-7(9)5-6-8-3-4-11-6/h5,8H,2-4H2,1H3

InChI Key

LOTIFAYZTRAOOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1NCCS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1,3-thiazolidin-2-ylidene)acetate typically involves the construction of the 2-ylidene-1,3-thiazolidine ring from acyclic precursors in a single synthetic process. One common method includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as microwave irradiation, sonochemistry, and nanoparticle-catalyzed synthesis are utilized to achieve efficient and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1,3-thiazolidin-2-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride, sodium acetate, and chloroacetic acid. Reaction conditions often involve solvents like ethanol and acetonitrile, with temperatures ranging from ambient to 70°C .

Major Products Formed

Major products formed from these reactions include 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives and various substituted thiazolidinones .

Scientific Research Applications

Ethyl (1,3-thiazolidin-2-ylidene)acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolo-Thiazolo-Pyrimidine Derivatives
  • Example: 3,8-Diphenyl-5-(4-methoxyphenyl)-N-[4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide (Compound 9) Structure: Combines pyrrolo-thiazolo-pyrimidine and thiazolidin-2-ylidene moieties. Synthesis: Reacting hydrazide intermediates with ethyl chloroacetate under reflux ().
Thiazolidinedione Derivatives
  • Example : Ethyl 2-((E)-5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetate
    • Structure : Incorporates a 2,4-dioxo group on the thiazolidine ring.
    • Synthesis : Uses ethyl chloroacetate with a thiazolidinedione precursor in acetone under reflux ().
    • Key Feature : The electron-withdrawing dioxo groups increase reactivity, making it suitable for Michael addition reactions ().
Sulfonamide-Linked Derivatives
  • Example: 4-(4-Oxo-1,3-thiazolidin-2-ylidene)aminobenzene-1-sulphonamide Structure: Features a sulfonamide group at the exocyclic position. Synthesis: Reaction of ethyl bromoacetate with sulfonylthiourea derivatives (). Key Feature: Sulfonamide enhances solubility and targets enzymes like carbonic anhydrase ().
Hydrazide Derivatives
  • Example: N′-[3-Benzyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]acetohydrazide (7a) Structure: Contains an acetohydrazide side chain. Synthesis: Microwave-assisted reaction of hydrazide intermediates with ethyl bromoacetate (). Key Feature: Improved antimicrobial activity due to the hydrazide functionality ().

Physicochemical Properties

Compound Class Molecular Formula Molecular Weight (g/mol) Key Substituents LogP/XLogP3
Ethyl (1,3-thiazolidin-2-ylidene)acetate C₇H₉NO₂S 187.22 Ethyl ester, exocyclic C=S ~1.1 (est.)
Thiazolidinedione derivative C₁₄H₁₃NO₄S 291.32 2,4-Dioxo, benzylidene 2.5
Sulfonamide derivative C₈H₉N₃O₃S₂ 259.30 Sulfonamide, oxo 0.8

Note: Data estimated from analogous structures ().

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